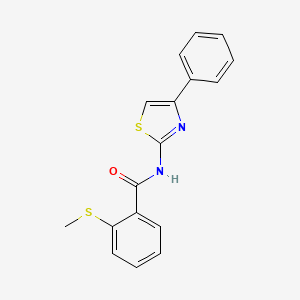

2-(methylthio)-N-(4-phenylthiazol-2-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

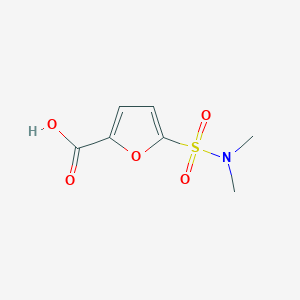

Overview

Description

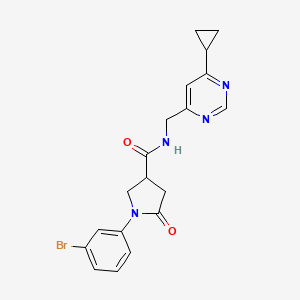

The compound 2-(methylthio)-N-(4-phenylthiazol-2-yl)benzamide is a derivative of benzamide, which is a compound with a benzoyl group attached to an amine group. Benzamide derivatives are known for their wide range of biological activities, including anticancer properties. The specific structure of 2-(methylthio)-N-(4-phenylthiazol-2-yl)benzamide suggests potential biological activity due to the presence of a thiazole ring, which is a heterocyclic compound containing both sulfur and nitrogen, and a methylthio group, which is a sulfur-containing substituent known to influence the pharmacokinetic properties of drugs.

Synthesis Analysis

The synthesis of benzamide derivatives can be achieved through various methods. For instance, the synthesis of N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives was carried out under microwave irradiation, which is a solvent-free and efficient method . Another method involves the use of a condensing agent, such as N,N'-carbonyldi[2(3H)-benzoxazolethione], for the preparation of amides . Although the specific synthesis of 2-(methylthio)-N-(4-phenylthiazol-2-yl)benzamide is not detailed in the provided papers, these methods could potentially be adapted for its synthesis.

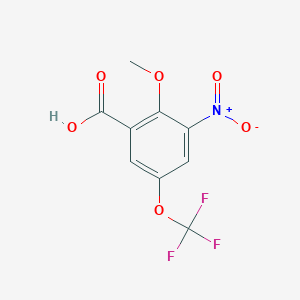

Molecular Structure Analysis

The molecular structure of benzamide derivatives is characterized by spectroscopic methods such as IR, NMR, and mass spectrometry . The presence of the thiazole ring and the methylthio group in the compound would likely influence its electronic distribution and chemical reactivity. Theoretical studies, such as density functional theory (DFT) calculations, can provide insights into the prototropy process and the stability of the molecular structure .

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions. For example, the Fries rearrangement is a reaction that can be used to synthesize substituted benzamides . The reactivity of the benzamide group can also be utilized in the synthesis of peptides and polyamides . The specific chemical reactions that 2-(methylthio)-N-(4-phenylthiazol-2-yl)benzamide can participate in would depend on the functional groups present in the molecule and their respective reactivity.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, can be influenced by the substituents attached to the benzamide core. The presence of a methylthio group could potentially increase the lipophilicity of the compound, which may affect its absorption and distribution in biological systems . The thermal stability of such compounds can be assessed using thermal gravimetric analysis (TGA) . Additionally, the biological activities, such as anticancer, antifungal, and antibacterial properties, are important chemical properties that can be evaluated through in vitro assays .

Scientific Research Applications

Benzothiazoles and Their Analogues

Benzothiazoles and their derivatives are recognized for their broad spectrum of biological activities, including antimicrobial, analgesic, anti-inflammatory, and antitumor properties. The structure of benzothiazoles, including the phenylthiazol moiety as seen in 2-(methylthio)-N-(4-phenylthiazol-2-yl)benzamide, has been the focus of numerous studies aimed at developing new therapeutic agents. These compounds have been explored for their potential in treating various diseases and disorders, demonstrating the significance of benzothiazoles in drug design and development. Studies have highlighted the versatility of benzothiazole derivatives in serving as potent antitumor agents, underlining their importance in the field of medicinal chemistry (Kamal et al., 2015).

Benzamides in CNS Applications

The research on benzamides, particularly those acting on the central nervous system (CNS), indicates the potential of these compounds in treating CNS disorders. Benzamides are known to have CNS effects, including antipsychotic properties. Modifications and derivatization of benzamides have been investigated to enhance their potency and selectivity for CNS targets. This research direction suggests the possibility of exploring 2-(methylthio)-N-(4-phenylthiazol-2-yl)benzamide for CNS-related applications, considering its benzamide component (Saganuwan, 2020).

Advanced Oxidation Processes

Compounds within this chemical family have also been examined in the context of environmental science, particularly in advanced oxidation processes (AOPs) for water treatment. The degradation pathways, kinetics, and by-products of related compounds have been studied to assess their environmental impact and removal efficiency from water bodies. This area of research is crucial for understanding the fate of such compounds in the environment and developing effective strategies for their degradation (Qutob et al., 2022).

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-methylsulfanyl-N-(4-phenyl-1,3-thiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2OS2/c1-21-15-10-6-5-9-13(15)16(20)19-17-18-14(11-22-17)12-7-3-2-4-8-12/h2-11H,1H3,(H,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLLSACCVQDMDPA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1C(=O)NC2=NC(=CS2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(5-Fluoropyrimidin-2-yl)-4-[3-(3-methylthiophen-2-yl)propanoyl]piperazin-2-one](/img/structure/B2521752.png)

![methyl 4-(N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)sulfamoyl)benzoate](/img/structure/B2521753.png)

![Methyl 2-amino-2-[4-fluoro-3-(trifluoromethyl)phenyl]acetate;hydrochloride](/img/structure/B2521757.png)

![(1S,3aS,6aR)-2-(((9H-fluoren-9-yl)methoxy)carbonyl)octahydrocyclopenta[c]pyrrole-1-carboxylic acid](/img/structure/B2521765.png)

![N-(3,5-dimethoxyphenyl)-2-[7-(3,4-dimethylbenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide](/img/structure/B2521766.png)

![[1-methyl-5-(phenylsulfanyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl N-(4-chlorophenyl)carbamate](/img/structure/B2521767.png)